molecular formula C14H15N5O2S2 B5563129 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No. B5563129
M. Wt: 349.4 g/mol
InChI Key: LCGAVWPFSLEXNL-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a compound that belongs to a class of chemicals known for their heterocyclic and thioether functionalities. Such compounds have been explored for various biological activities and chemical properties. The presence of 1,2,4-triazole, furan, and thiazole rings suggests a potential for diverse chemical reactivity and interactions, contributing to a broad spectrum of chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from readily available precursors. For example, compounds with 1,2,4-triazole, furan, and thiazole moieties can be synthesized through cyclocondensation, acylation, and thiation reactions. These processes may involve the use of specific reagents like acetyl chloride, thiourea, and various aldehydes or ketones in the presence of catalysts or under specific conditions to ensure the formation of the desired heterocyclic frameworks and the introduction of thioether groups (Mir, Siddiqui, & Comrie, 1991).

Molecular Structure Analysis

Structural elucidation of such compounds typically employs spectroscopic methods including NMR, IR, and MS, along with X-ray crystallography for precise molecular geometry determination. The structure is characterized by the presence of multiple heterocycles linked through a thioether bridge, contributing to the compound's unique chemical behavior and interactions. For example, the crystal structure analysis of related compounds has revealed specific orientations between the heterocyclic units and the acetamide group, influencing the overall molecular conformation and potential intermolecular interactions (Zareef, Iqbal, Arfan, & Parvez, 2008).

Scientific Research Applications

Antituberculosis Activity Compounds related to 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide have shown significant activity against Mycobacterium tuberculosis. This includes derivatives synthesized for testing their antituberculosis efficacy, demonstrating the potential of these compounds in contributing to the development of new antituberculosis agents (Mir, Siddiqui, & Comrie, 1991); (Mir, Siddiqui, & Comrie, 1970).

Antimicrobial Effects The antimicrobial activities of novel thiazole derivatives, which are structurally related to the compound , have been evaluated against a range of foodborne Gram-positive and Gram-negative test bacteria, as well as various Candida and Aspergillus species. These studies highlight the compound's potential as a basis for developing new antimicrobial agents (Cankiliç & Yurttaş, 2017).

Insecticidal Properties Research into the synthesis of various heterocycles incorporating a thiadiazole moiety, including derivatives of the focal compound, has shown effectiveness against the cotton leafworm, Spodoptera littoralis. This points towards the utility of such compounds in agricultural applications, particularly in pest control (Fadda et al., 2017).

Anticancer Activity Derivatives of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide have been synthesized and studied for their anticancer activity. This research contributes to the ongoing search for new therapeutic agents in the fight against cancer, highlighting the compound's potential relevance in medicinal chemistry (Evren et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under different conditions, and investigating its mechanism of action if it’s being considered for use as a drug .

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-2-6-19-12(10-4-3-7-21-10)17-18-14(19)23-9-11(20)16-13-15-5-8-22-13/h2-4,7H,1,5-6,8-9H2,(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGAVWPFSLEXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=NCCS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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